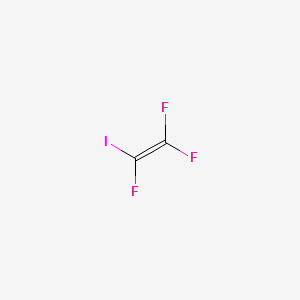

Iodotrifluoroethylene

Cat. No. B1293506

:

359-37-5

M. Wt: 207.92 g/mol

InChI Key: PZVZTKFRZJMHEM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05162468

Procedure details

A 5 liter 3-necked round bottom flask is fitted with a mechanical stirrer, a nitrogen padded reflux condenser and a rubber septum. Glyme (100 ml) and activated zinc granules (11.50 g, 0.18 mole) are added to the flask along with a magnetic stirring bar. The flask is then purged with nitrogen for 15 minutes, after which time iodotrifluoroethylene (20.3 g, 0.098 mole) is added slowly via syringe through the septum. After 20 minutes of stirring the mixture begins to turn brown and get warm. After 2 hours a white precipitate begins to form. After stirring is continued without heat for 4 hours, the flask is opened under a slow nitrogen purge and 1,4-diiodobenzene (16.0 g, 0.0485 mole) ia added along with palladium tetrakis(triphenylphosphine) (0.57 g, 0.00049 mole). The mixture is stirred overnight, resulting in the formation of a large amount of suspended solid. The reaction is allowed to stir an additional 24 hours, after which it is filtered, and the precipitate is washed with hexane (3 times with 50 ml each wash). The filtrates are combined and evaporated at 30° C. on a rotary evaporator to provide a residue which is purified by column chromatography (neutral alumina, hexane eluent) to give 7.50 g of CF2 =CF--Ph--CF=CF2 as product (0.0315 mole, 65% yield). This product is analysed by GC/MS and gives the following spectrum: m/e: 238 (100%); 188 (12.0%); 187 (46.4%); 169 (92.0%); 138 (18.8%); 99 (16.3%); 81 (12.3%); 69 (30.1%). The material is found to be air sensitive, fuming acid gasses if left exposed to oxygen.

[Compound]

Name

69

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

238

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

188

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

187

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

169

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

138

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

99

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

81

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

I[C:2]([F:6])=[C:3]([F:5])[F:4].I[C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1.O=O>[Zn].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].C(COC)OC>[F:6][C:2]([C:8]1[CH:13]=[CH:12][C:11]([C:2]([F:6])=[C:3]([F:5])[F:4])=[CH:10][CH:9]=1)=[C:3]([F:5])[F:4] |f:4.5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.3 g

|

|

Type

|

reactant

|

|

Smiles

|

IC(=C(F)F)F

|

Step Two

[Compound]

|

Name

|

69

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)I

|

|

Name

|

|

|

Quantity

|

0.57 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

|

Step Six

[Compound]

|

Name

|

238

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

188

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

187

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

169

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

138

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

99

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

81

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After 20 minutes of stirring the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 liter 3-necked round bottom flask is fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a nitrogen padded reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is then purged with nitrogen for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

get

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours a white precipitate begins

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without heat for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the formation of a large amount of suspended solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir an additional 24 hours

|

|

Duration

|

24 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after which it is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the precipitate is washed with hexane (3 times with 50 ml each wash)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated at 30° C. on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is purified by column chromatography (neutral alumina, hexane eluent)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 7.50 g of CF2 =CF--Ph--CF=CF2 as product (0.0315 mole, 65% yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives the following spectrum

|

WAIT

|

Type

|

WAIT

|

|

Details

|

if left

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(=C(F)F)C1=CC=C(C=C1)C(=C(F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 65% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |